Cas no 128945-82-4 (rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans)
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans Chemical and Physical Properties
Names and Identifiers
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- (2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid
- rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans
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- Inchi: 1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1
- InChI Key: VZKPHLAASBCFGX-QWWZWVQMSA-N
- SMILES: [C@@H]1(C(O)=O)S[C@@H](C(O)=O)CC1
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX56946-2.5g |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 2.5g |
$1508.00 | 2024-04-20 | |
| A2B Chem LLC | AX56946-5g |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 5g |
$2214.00 | 2024-04-20 | |
| A2B Chem LLC | AX56946-50mg |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 50mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AX56946-100mg |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 100mg |
$297.00 | 2024-04-20 | |
| A2B Chem LLC | AX56946-250mg |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 250mg |
$407.00 | 2024-04-20 | |
| A2B Chem LLC | AX56946-500mg |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 500mg |
$622.00 | 2024-04-20 | |
| A2B Chem LLC | AX56946-1g |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 1g |
$787.00 | 2024-04-20 | |
| Enamine | EN300-1695581-0.05g |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 0.05g |
$166.0 | 2023-09-20 | |
| Enamine | EN300-1695581-0.1g |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 0.1g |
$248.0 | 2023-09-20 | |
| Enamine | EN300-1695581-0.25g |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans |
128945-82-4 | 95% | 0.25g |
$353.0 | 2023-09-20 |
rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans
rac-(2R,5R)-Thiolane-2,5-dicarboxylic acid, trans: A Comprehensive Overview of Its Properties and Applications
The compound rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans (CAS No. 128945-82-4) is a chiral dicarboxylic acid derivative with a thiolane backbone. This unique structure has garnered significant attention in pharmaceutical and material science research due to its potential applications in drug development, catalysis, and polymer chemistry. The trans configuration of the carboxylic acid groups and the thiolane ring system contribute to its distinct chemical and physical properties, making it a valuable building block for synthetic chemistry.
One of the most intriguing aspects of rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans is its role in asymmetric synthesis. Researchers have explored its utility as a chiral auxiliary or ligand in catalytic reactions, particularly in the synthesis of enantiomerically pure compounds. The 2,5-dicarboxylic acid functionality allows for versatile derivatization, enabling the creation of complex molecular architectures. Recent studies have highlighted its potential in the development of novel biodegradable polymers, a topic of growing interest in sustainable chemistry.
In the context of drug discovery, rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans has been investigated as a precursor for bioactive molecules. Its structural similarity to naturally occurring thiolane derivatives suggests potential applications in designing enzyme inhibitors or receptor modulators. The compound's ability to form stable hydrogen bonds and coordinate with metal ions also makes it a candidate for metal-organic frameworks (MOFs), a hot topic in materials science. Researchers are particularly interested in how its chirality can influence the properties of these frameworks.
The synthesis and characterization of rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans have been subjects of numerous studies. Advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been employed to confirm its structure and purity. These studies have provided valuable insights into its conformational preferences and intermolecular interactions, which are crucial for understanding its reactivity and applications. The compound's stability under various conditions has also been a focus, as it determines its suitability for different industrial processes.
From an environmental perspective, the biodegradability of derivatives based on rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans has become a significant area of investigation. With increasing global emphasis on green chemistry and sustainable materials, researchers are exploring how this compound can contribute to eco-friendly alternatives in various industries. Its potential use in bio-based plastics and renewable materials aligns with current trends in circular economy initiatives.
In the field of nanotechnology, rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans has shown promise as a building block for functional nanomaterials. Its ability to self-assemble into ordered structures and interact with other molecular components makes it interesting for creating smart materials with responsive properties. Recent publications have discussed its potential in drug delivery systems and sensors, particularly where chiral recognition is important.
The commercial availability of rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans (CAS 128945-82-4) has facilitated its adoption in various research programs. However, challenges remain in scaling up its synthesis while maintaining high enantiomeric purity. Current efforts focus on developing more efficient catalytic methods for its production, addressing one of the most frequently searched topics in synthetic chemistry forums.
Looking forward, the applications of rac-(2R,5R)-thiolane-2,5-dicarboxylic acid, trans are expected to expand as researchers uncover new aspects of its chemistry. Its combination of chirality, functionality, and structural rigidity makes it a versatile tool in molecular design. As interest grows in precision medicine and tailored materials, compounds like this will likely play increasingly important roles in scientific and technological advancements.
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